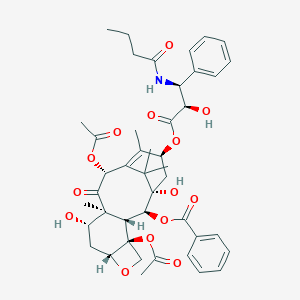
Taxcultine
Vue d'ensemble
Description
Taxcultine Description
Taxcultine, also known as taxol, was first isolated from the plant Taxus brevifolia (western yew) and has been identified as a potent antitumor agent with activity against various cancers, including ovarian and breast cancer . It has a unique mechanism of action, promoting the assembly of microtubules and stabilizing them, which inhibits cell division and induces cell cycle arrest in the G2 and M phase . Due to its scarcity and the ecological impact of harvesting, significant efforts have been made to synthesize taxol through chemical processes .
Synthesis Analysis
The total synthesis of taxol has been a significant achievement in the field of medicinal chemistry. The complex structure of taxol, with its multiple chiral centers and intricate ring system, posed a considerable challenge for chemists. However, a convergent synthetic strategy was successfully employed, which paved the way for the production of taxol and its analogs . An enantioselective synthesis approach was also developed, which allowed for the creation of the molecule in an optically pure form . Automated synthesizers have further aided the synthesis process, enabling the construction of key intermediates such as baccatin III, a precursor to taxol .
Molecular Structure Analysis
Taxol is a diterpenoid natural product with a complex molecular structure that includes a four-ring system with several chiral centers. The molecule's bioactivity is closely related to its structure, particularly its ability to bind to tubulin and promote microtubule polymerization . The molecule's intricate design includes a taxane skeleton, which is essential for its anticancer properties .
Chemical Reactions Analysis
Taxol's chemical reactivity is primarily centered around its interaction with tubulin. It enhances the polymerization of tubulin, leading to the stabilization of microtubules, which are essential components of the cell's cytoskeleton . This stabilization prevents the normal dynamic reorganization of the microtubule network required for cell division, thereby exerting its anticancer effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of taxol contribute to its biological activity and pharmacokinetics. It is a low molecular weight neutral compound that exhibits solubility challenges, often requiring specific solvents or formulations for clinical use . Taxol's stability against depolymerization by cold and calcium ions is a notable physical property that contributes to its mechanism of action . However, hypersensitivity reactions have been observed in clinical trials, which are thought to be related to the drug or its excipient, highlighting the importance of understanding its physical and chemical properties in the context of drug delivery and patient safety .
Applications De Recherche Scientifique
- Scientific Field: Phytochemistry and Microbiology
- Summary of the Application : The yew tree (Taxus baccata L.) has a long history of medicinal use, particularly in the form of extracts from its leaves and bark . These extracts have garnered significant attention as a potential treatment for cancer .
- Methods of Application or Experimental Procedures : Gas chromatography–mass spectrometry (GC–MS) chemical profiling was applied to the aqueous ammonia/hydromethanolic extracts of several plant organs of T. baccata . The antimicrobial activity of the extracts was assayed against four bacterial pathogens responsible for the soft rot and blackleg diseases of potatoes .
- Results or Outcomes : The leaf aqueous ammonia extract was rich in 2-hexylthiophene and 3-O-methyl-D-fructose; 9-octadecenoic and hexadecanoic acid were the main constituents of the bark aqueous ammonia extract . The antimicrobial activity of the extracts resulted in minimum inhibitory concentration (MIC) values as low as 187 g mL 1 .
- Scientific Field: Cancer Research
- Summary of the Application : Yew tree extracts have garnered significant attention as a potential treatment for cancer . This is due to the presence of compounds like taxol and related taxanes (e.g., docetaxel or Taxotere®) that have been shown to inhibit cancer cell growth and trigger apoptosis in a variety of cancer types .
- Methods of Application or Experimental Procedures : The potential anti-cancer properties of yew tree extracts are typically studied using in vitro cell line screenings . In these experiments, different cancer cell lines are exposed to varying concentrations of the extract, and their growth and survival rates are monitored over time .
- Results or Outcomes : Taxcultine 4 shows potent and selective cytotoxicity in human cell line screening, while taxol C 1 promotes tubulin assembly and shows potent cytotoxicity in Taxus baccata cell cultures .
- Scientific Field: Microbiology
- Summary of the Application : The yew tree (Taxus baccata L.) extracts have been studied for their antibacterial activity against Pectobacterium spp. and Dickeya chrysanthemi, which are responsible for the soft rot and blackleg diseases of potatoes .
- Methods of Application or Experimental Procedures : The antimicrobial activity of the extracts was assayed against four bacterial pathogens. The extracts were applied to the pathogens and the minimum inhibitory concentration (MIC) values were determined .
- Results or Outcomes : The extracts resulted in MIC values as low as 187 μg·mL −1, indicating a significant antibacterial activity .
Safety And Hazards
Propriétés
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-(butanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H53NO14/c1-8-15-31(49)45-33(26-16-11-9-12-17-26)34(50)40(53)57-28-21-44(54)38(58-39(52)27-18-13-10-14-19-27)36-42(7,29(48)20-30-43(36,22-55-30)59-25(4)47)37(51)35(56-24(3)46)32(23(28)2)41(44,5)6/h9-14,16-19,28-30,33-36,38,48,50,54H,8,15,20-22H2,1-7H3,(H,45,49)/t28-,29-,30+,33-,34+,35+,36-,38-,42+,43-,44+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPIMOCRRJUHJY-MNLIZOKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H53NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80165323 | |
| Record name | Taxcultine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80165323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
819.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Taxcultine | |
CAS RN |
153415-46-4 | |
| Record name | Taxcultine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153415464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Taxcultine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80165323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



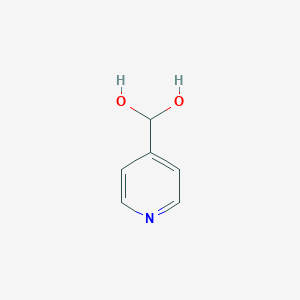
![Spiro[2.3]hexane-1-carboxylic Acid](/img/structure/B105017.png)
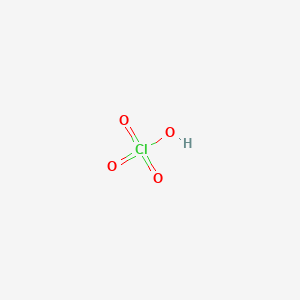
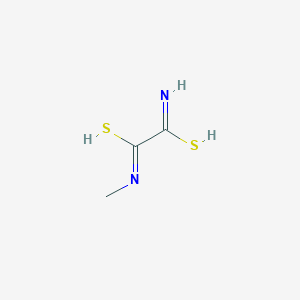
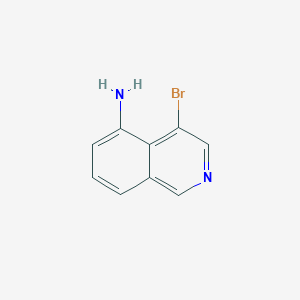
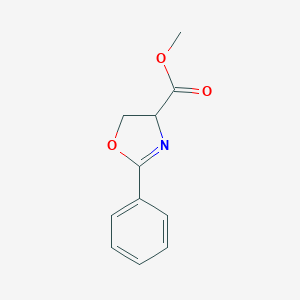
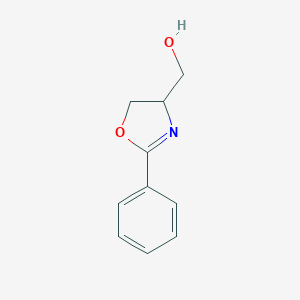
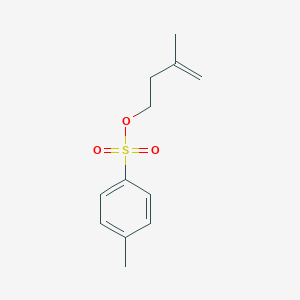
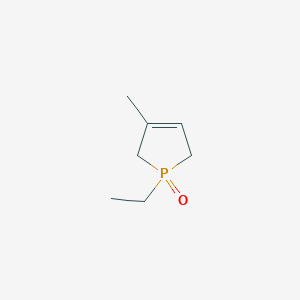
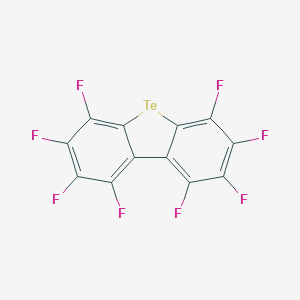
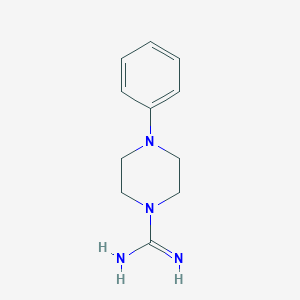
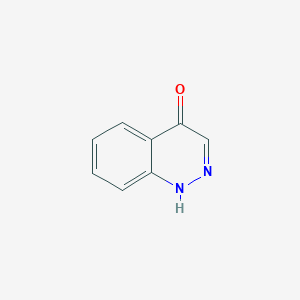
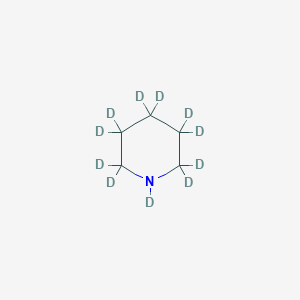
![(2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide](/img/structure/B105064.png)